![molecular formula C14H15ClIN B14623695 N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride CAS No. 56008-41-4](/img/structure/B14623695.png)
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylmethanamine structure. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzyl chloride and phenylmethanamine.
Reaction: The 2-iodobenzyl chloride is reacted with phenylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Addition Reactions: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of biaryl compounds.
Oxidation: Formation of imines.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain enzymes or receptors, potentially modulating their activity. The phenylmethanamine structure may also interact with neurotransmitter systems, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride
- N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
- N-[(2-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Uniqueness
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Eigenschaften
CAS-Nummer |
56008-41-4 |
|---|---|
Molekularformel |
C14H15ClIN |
Molekulargewicht |
359.63 g/mol |
IUPAC-Name |
N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H14IN.ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H |
InChI-Schlüssel |
RKAVEKTVTZOQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


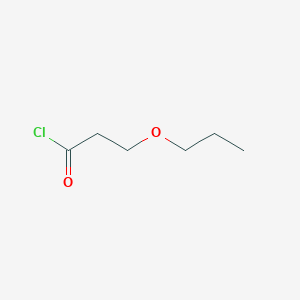

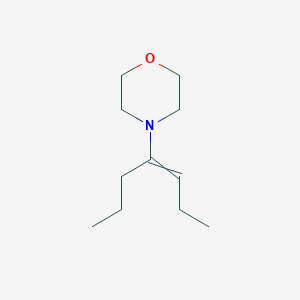

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
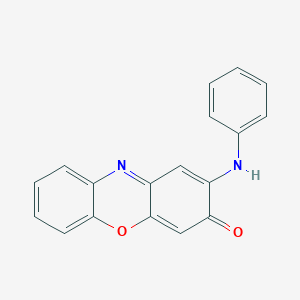

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
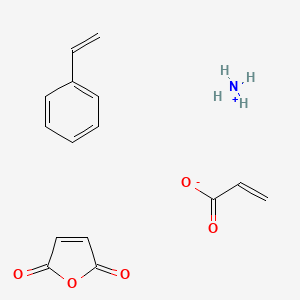
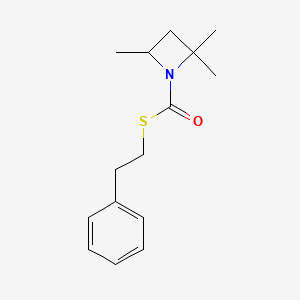
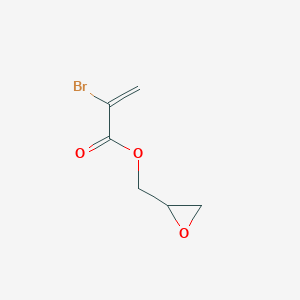
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
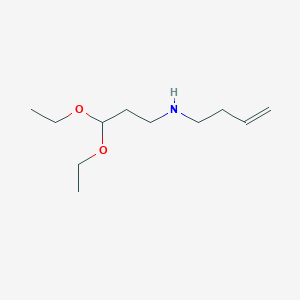
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
